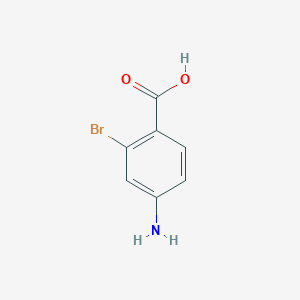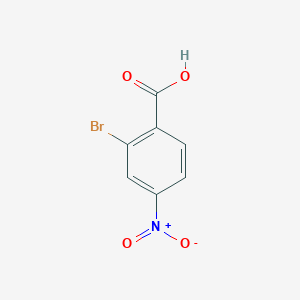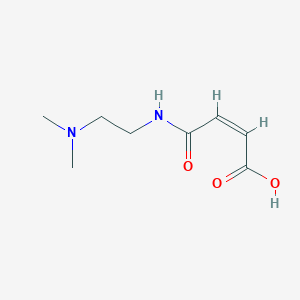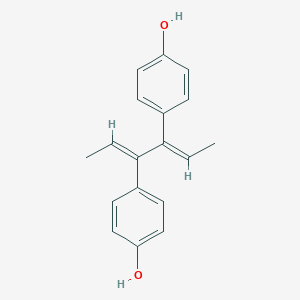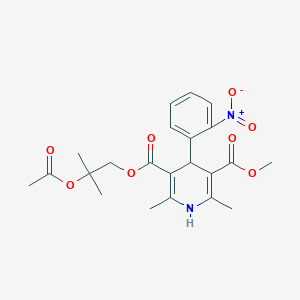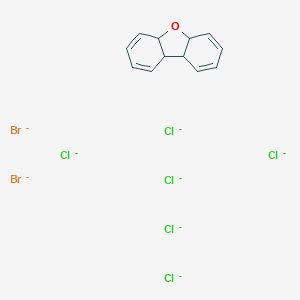
(Z)-シンナミル酸エチル
概要
説明
(Z)-Ethyl cinnamate: is an organic compound with the molecular formula C₁₁H₁₂O₂ . It is an ester derived from cinnamic acid and ethanol. This compound is known for its pleasant, fruity, and balsamic odor, reminiscent of cinnamon with an amber note . It is commonly found in the essential oil of cinnamon and is used in various applications due to its aromatic properties.
科学的研究の応用
Chemistry:
Synthesis of Coumarins: (Z)-Ethyl cinnamate is used as a precursor in the synthesis of coumarins, which are important compounds in organic chemistry.
Photoredox Catalysis: It is used in photoredox catalysis for the synthesis of various organic compounds.
Biology and Medicine:
Antimicrobial Activity: Derivatives of (Z)-ethyl cinnamate have shown antimicrobial activity against various pathogens.
Monoamine Oxidase Inhibition: Some derivatives are reported to inhibit monoamine oxidase, which is significant in the treatment of neurological disorders.
Industry:
Flavor and Fragrance: Due to its pleasant odor, (Z)-ethyl cinnamate is used in the flavor and fragrance industry to impart a cinnamon-like aroma to products.
作用機序
Target of Action
(Z)-Ethyl cinnamate is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of a wide variety of plant metabolites . The primary targets of (Z)-Ethyl cinnamate are likely to be similar to those of cinnamic acid and its derivatives, which include various enzymes involved in the biosynthesis of lignin and other phenylpropanoid compounds .
Mode of Action
Cinnamic acid derivatives are known to undergo e-z isomerization and [2+2] cycloaddition reactions when exposed to ultraviolet (uv) light . This suggests that (Z)-Ethyl cinnamate may interact with its targets through similar chemical reactions.
Biochemical Pathways
(Z)-Ethyl cinnamate is likely to be involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
It is known that cinnamic acid derivatives generally have poor oral bioavailability due to severe first-pass metabolic reactions
Result of Action
The molecular and cellular effects of (Z)-Ethyl cinnamate are likely to be similar to those of other cinnamic acid derivatives. For example, cinnamaldehyde, a related compound, has been reported to inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting ATPase activity, disrupting energy metabolism, and preventing biofilm formation .
生化学分析
Biochemical Properties
(Z)-Ethyl cinnamate is involved in various biochemical reactions. It interacts with enzymes such as cinnamate 4-hydroxylase (C4H), which catalyzes the conversion of cinnamic acid to p-coumaric acid, a key step in the phenylpropanoid pathway . This pathway is central to plant secondary metabolism, providing precursors for various phenylpropanoid compounds .
Cellular Effects
The cellular effects of (Z)-Ethyl cinnamate are diverse and depend on the specific cell type and context. For instance, in PC12 cells, a derivative of cinnamate, (2R, 3S)-pinobanksin-3-cinnamate, has been shown to have neuroprotective effects against oxidative stress-induced neurodegeneration .
Molecular Mechanism
The molecular mechanism of (Z)-Ethyl cinnamate involves its interaction with biomolecules at the molecular level. For instance, it participates in the E-Z isomerization and [2+2] cycloaddition reactions, which are key steps in the development of materials based on cinnamates .
Temporal Effects in Laboratory Settings
The effects of (Z)-Ethyl cinnamate can change over time in laboratory settings. For example, in the cinnamate/monolignol pathway, the decrease in the concentration of benzoyl and cinnamoyl amino acid conjugates upon C4H induction indicates their rapid turnover, possibly including hydrolytic release of benzoate and cinnamate .
Metabolic Pathways
(Z)-Ethyl cinnamate is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and others .
準備方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: (Z)-Ethyl cinnamate can be synthesized through the esterification of cinnamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.
Visible-Light-Driven Isomerization: Another method involves the isomerization of (E)-ethyl cinnamate to (Z)-ethyl cinnamate using visible light in the presence of a photoredox catalyst like iridium complex.
Industrial Production Methods: Industrial production of (Z)-ethyl cinnamate often involves the esterification process due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-Ethyl cinnamate can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction of (Z)-ethyl cinnamate can lead to the formation of ethyl 3-phenylpropanoate.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Products like cinnamic acid derivatives.
Reduction: Ethyl 3-phenylpropanoate.
Substitution: Various substituted cinnamate derivatives.
類似化合物との比較
(E)-Ethyl cinnamate: The trans isomer of ethyl cinnamate, which has different physical properties and reactivity.
Cinnamic acid: The parent acid from which ethyl cinnamate is derived.
Ethyl 3-phenylpropanoate: A reduction product of ethyl cinnamate.
Uniqueness:
Aromatic Properties: The (Z)-isomer has distinct aromatic properties that make it valuable in the flavor and fragrance industry.
特性
IUPAC Name |
ethyl (Z)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBGUQPQBELIU-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethyl cinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4192-77-2 | |
| Record name | Ethyl cinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
12 °C | |
| Record name | Ethyl cinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)
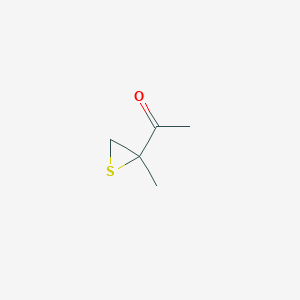


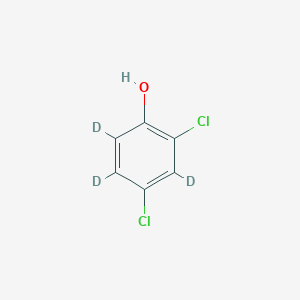
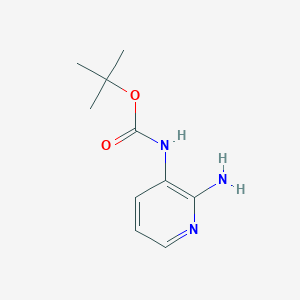
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
